molecular formula C13H17BrN2O2 B1389827 3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide CAS No. 1138442-70-2

3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide

Cat. No.: B1389827
CAS No.: 1138442-70-2
M. Wt: 313.19 g/mol
InChI Key: XVTHUHRZNPCNGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide” involves complex chemical reactions. It is used as a building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . The multicomponent reactions of this compound with aromatic aldehydes and malononitrile have been studied to generate potentially biologically active pyran and pyridine derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H17BrN2O2, and its molecular weight is 313.2 . More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.


Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. It serves as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used in multicomponent reactions to synthesize diverse coumarin heterocycles through molecular hybridization .

Future Directions

“3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide” and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . They are important components in drug discovery due to their biological activities . Future research may focus on exploring more biological activities and developing efficient and greener synthetic procedures .

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-3-16(4-2)13(18)10-6-5-7-11(8-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTHUHRZNPCNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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